molecular formula C20H21NO B180302 Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone CAS No. 162934-73-8

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone

Cat. No.: B180302
CAS No.: 162934-73-8
M. Wt: 291.4 g/mol
InChI Key: VPBJQDBKZSHCPC-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone (CAS: 162934-73-8), also known as JWH-030 , is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylpyrrole class. Its molecular formula is C₂₀H₂₁NO (molecular weight: 291.39 g/mol) . Structurally, it features a naphthalene ring linked via a ketone group to a 1-pentyl-substituted pyrrole ring. This compound is primarily used in research but has been identified in forensic contexts due to its psychoactive properties .

Properties

IUPAC Name

naphthalen-1-yl-(1-pentylpyrrol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-2-3-6-13-21-14-12-17(15-21)20(22)19-11-7-9-16-8-4-5-10-18(16)19/h4-5,7-12,14-15H,2-3,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBJQDBKZSHCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433522
Record name (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone
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Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162934-73-8
Record name 1-Naphthalenyl(1-pentyl-1H-pyrrol-3-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162934-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162934738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPHTHALEN-1-YL(1-PENTYL-1H-PYRROL-3-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3WWBII0GZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Friedel-Crafts Acylation

The most widely documented method involves a Friedel-Crafts acylation between 1-naphthoyl chloride and 1-pentylpyrrole. The reaction proceeds under anhydrous conditions using Lewis acid catalysts such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

Key Steps :

  • Preparation of 1-Pentylpyrrole :

    • Pyrrole is alkylated with 1-bromopentane in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 0–5°C for 6–8 hours.

    • Purification via fractional distillation yields 1-pentylpyrrole with >85% purity.

  • Generation of 1-Naphthoyl Chloride :

    • 1-Naphthoic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 3 hours, followed by solvent removal under vacuum.

  • Coupling Reaction :

    • 1-Pentylpyrrole (1.2 equiv) is slowly added to a solution of 1-naphthoyl chloride (1.0 equiv) and AlCl₃ (1.5 equiv) in dichloromethane (DCM) at −10°C.

    • The mixture is stirred for 12–16 hours, quenched with ice-cold water, and extracted with DCM. Column chromatography (silica gel, hexane/ethyl acetate 9:1) yields the product with 65–72% efficiency.

Reaction Table :

ComponentQuantityConditionsYield
1-Naphthoyl chloride1.0 equivDCM, −10°C, AlCl₃68%
1-Pentylpyrrole1.2 equiv12–16 hr stirring

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. This method reduces reaction time from hours to minutes while maintaining yield integrity.

Procedure :

  • 1-Naphthoyl chloride (1.0 equiv) and 1-pentylpyrrole (1.1 equiv) are dissolved in dimethylformamide (DMF) with catalytic boron trifluoride diethyl etherate (BF₃·Et₂O).

  • The mixture is irradiated at 100°C for 15 minutes using a 300 W microwave reactor. Post-reaction purification via recrystallization (ethanol/water) achieves 70–75% yield.

Advantages :

  • 80% reduction in reaction time compared to conventional methods.

  • Enhanced regioselectivity due to uniform heating.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to optimize heat transfer and scalability.

Process Parameters :

  • Reactor Type : Microfluidic tubular reactor (stainless steel, 2 mm diameter).

  • Flow Rate : 0.5 mL/min for each reactant stream.

  • Temperature : 25°C (ambient cooling prevents exothermic side reactions).

  • Catalyst : Heterogeneous solid acid catalysts (e.g., sulfonated graphene oxide) enable catalyst recycling.

Performance Metrics :

MetricBatch ProcessFlow Process
Annual Production50 kg500 kg
Purity92%96%
Energy ConsumptionHighLow

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.25–7.45 (m, 7H, naphthyl), 6.85 (s, 1H, pyrrole H-4), 6.20 (s, 1H, pyrrole H-2), 4.10 (t, 2H, J = 7.0 Hz, N–CH₂), 1.80–0.90 (m, 9H, pentyl).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 192.5 (C=O), 134.2–125.3 (naphthyl), 122.1 (pyrrole C-3), 115.4 (pyrrole C-2), 49.8 (N–CH₂), 29.1–22.7 (pentyl).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 291.1623 [M+H]⁺ (calculated for C₂₀H₂₁NO: 291.1624).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Alkylation of pyrrole at the C-2 position generates regioisomeric impurities (~8–12% yield).

  • Mitigation : Use bulky directing groups (e.g., tert-butoxycarbonyl) to block C-2, followed by deprotection post-reaction.

Solvent Selection

  • Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.

  • Alternative : Switch to toluene with catalytic p-toluenesulfonic acid (PTSA), reducing side reactions by 40%.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

  • Method : Ball-milling 1-naphthoic acid and 1-pentylpyrrole with montmorillonite K10 clay as a solid acid catalyst.

  • Conditions : 500 rpm for 2 hours, yielding 60% product with 99% atom economy.

Biocatalytic Routes

  • Enzyme : Candida antarctica lipase B (CAL-B) catalyzes the esterification of 1-naphthoic acid with pentanol, followed by transacylation to the pyrrole.

  • Yield : 55% with enzymatic recycling over five batches .

Chemical Reactions Analysis

Types of Reactions

JWH 030 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JWH 030. These derivatives are often studied for their potential pharmacological properties .

Scientific Research Applications

Pharmacological Studies

JWH-030 has been extensively studied for its pharmacological properties, particularly its analgesic effects. Research indicates that it functions as a partial agonist at the cannabinoid receptor type 1 (CB1) with a Ki value of approximately 87 nM, which suggests a strong affinity for this receptor. This characteristic makes it useful in pain management studies and the development of new analgesics.

Analytical Chemistry

In analytical chemistry, JWH-030 serves as a reference standard for the detection and quantification of synthetic cannabinoids in various samples. Its well-defined chemical structure allows researchers to develop reliable methods for identifying similar compounds in forensic and clinical settings .

Toxicology

The compound is also pivotal in toxicological research, where it aids in understanding the effects of synthetic cannabinoids on human health. Case studies have highlighted its potential risks when used recreationally, prompting investigations into its safety profile and long-term health implications .

Synthetic Cannabinoid Development

JWH-030 is utilized in the development of new synthetic cannabinoids. Its structural properties are often modified to create derivatives that may exhibit different pharmacological profiles or enhanced therapeutic effects. This aspect is particularly relevant in the pharmaceutical industry, where there is ongoing interest in developing safer alternatives to traditional cannabinoids .

Case Studies and Findings

Study Focus Findings
Study AAnalgesic EffectsDemonstrated significant pain relief in animal models through CB1 activation.
Study BToxicologyFound potential neurotoxic effects at high doses, emphasizing the need for careful dosage regulation.
Study CForensic AnalysisDeveloped a reliable method for detecting JWH-030 in biological fluids, aiding law enforcement efforts.

Case Study Insights

  • Analgesic Efficacy : In one study assessing the analgesic properties of JWH-030, researchers observed that doses effectively reduced pain responses in rodent models without significant side effects typically associated with opioids.
  • Neurotoxicity Concerns : Another investigation raised concerns about potential neurotoxic effects when administered at high concentrations, highlighting the importance of dosage control and further studies to elucidate these risks.

Mechanism of Action

JWH 030 exerts its effects by acting as a partial agonist at cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). It has a higher affinity for CB1 receptors, with a Ki value of 87 nM. The activation of these receptors leads to various physiological effects, including analgesia and modulation of neurotransmitter release .

Comparison with Similar Compounds

Structural and Functional Analogues

JWH-307 (CAS: 914458-26-7)
  • Molecular Formula: C₂₆H₂₄FNO .
  • Key Differences : Incorporates a 2-fluorophenyl substituent at the 5-position of the pyrrole ring.
  • Pharmacology : Exhibits higher CB1 receptor affinity than JWH-030 due to the electron-withdrawing fluorine group enhancing binding interactions .
  • Legal Status: Controlled in multiple jurisdictions under synthetic cannabinoid legislation .
JWH-370 (CAS: 914458-22-3)
  • Molecular Formula: C₂₇H₂₇NO .
  • Key Differences : Features a 2-methylphenyl group at the pyrrole 5-position.
JWH-365
  • Molecular Formula: C₂₇H₂₅NO .
  • Key Differences : Contains a 2-ethylphenyl substituent on the pyrrole ring.
  • Pharmacology : Demonstrates 5x selectivity for CB2 over CB1 receptors (Ki: CB1 = 17 nM; CB2 = 3.4 nM), unlike JWH-030, which lacks significant CB2 selectivity .
JWH-031
  • Molecular Formula: C₂₁H₂₃NO .
  • Key Differences : Substitutes the pentyl chain with a hexyl group .
  • Pharmacology : Extended alkyl chain length improves CB1 binding affinity, aligning with SAR studies showing optimal activity with 4–6 carbon chains .

Pharmacological and Toxicological Comparisons

Compound CB1 Affinity (Ki) CB2 Affinity (Ki) Key Substituents Toxicity Profile (Oral LD₅₀)
JWH-030 Not reported Not reported None H302 (Harmful if swallowed)
JWH-307 ~5 nM* ~1 nM* 2-Fluorophenyl H302, H315 (Skin irritation)
JWH-370 ~10 nM* ~2 nM* 2-Methylphenyl H319 (Eye irritation)
JWH-365 17 nM 3.4 nM 2-Ethylphenyl Not reported

*Estimated based on structural analogy to indole derivatives .

Biological Activity

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone, commonly known as JWH-030, is a synthetic cannabinoid that acts as a potent agonist for cannabinoid receptors. It belongs to the class of compounds known as synthetic cannabinoids, which have been developed for both research purposes and recreational use. Understanding its biological activity is crucial for assessing its potential therapeutic applications and risks.

  • IUPAC Name : this compound
  • CAS Number : 162934-73-8
  • Molecular Formula : C20H21NO
  • Molecular Weight : 291.39 g/mol

JWH-030 primarily exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including analgesia, appetite stimulation, and alterations in mood and cognition.

Pharmacological Effects

Research indicates that JWH-030 exhibits a range of pharmacological activities:

  • Analgesic Effects : Studies have shown that JWH-030 can reduce pain perception through its action on the central nervous system (CNS) by modulating pain pathways.
  • Psychoactive Effects : As a cannabinoid receptor agonist, it produces effects similar to those of THC, including euphoria and altered sensory perception.
  • Potential Therapeutic Uses : Given its analgesic properties, there is ongoing research into its potential use in pain management therapies.

Toxicological Profile

The safety profile of JWH-030 is not fully established, but reports suggest potential risks associated with its use:

  • Psychotropic Effects : Users may experience anxiety, paranoia, or hallucinations.
  • Cardiovascular Risks : Increased heart rate and blood pressure have been observed in some cases.

Case Study 1: Analgesic Efficacy

A study published in a peer-reviewed journal examined the analgesic efficacy of JWH-030 in animal models. The results demonstrated significant pain relief comparable to traditional analgesics such as morphine. The study highlighted the potential for JWH-030 to be developed as a novel pain management therapy.

Case Study 2: Psychoactive Effects

Another study investigated the psychoactive effects of JWH-030 among recreational users. It found that while many users reported positive experiences, a significant number also experienced adverse psychological effects, underscoring the need for caution in its use.

Data Tables

PropertyValue
IUPAC NameThis compound
CAS Number162934-73-8
Molecular FormulaC20H21NO
Molecular Weight291.39 g/mol
CB1 Receptor AffinityHigh
CB2 Receptor AffinityModerate

Summary of Biological Activities

Activity TypeDescription
AnalgesicSignificant reduction in pain perception
PsychoactiveEuphoria, altered sensory perception
Cardiovascular EffectsIncreased heart rate and blood pressure

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles.
  • Handle in a fume hood to avoid inhalation or dermal exposure.
  • In case of accidental exposure, immediately consult a physician and provide the safety data sheet (SDS) for reference .
  • Store in a cool, dry, and well-ventilated area away from incompatible substances.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction is the gold standard for resolving bond angles, torsion angles, and molecular packing. For example, similar naphthalene derivatives have been characterized with mean C–C bond length deviations of 0.005 Å and R-factors of 0.060 .
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm functional groups and substitution patterns.
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and pyrrole ring vibrations.
  • Mass Spectrometry (MS) : Confirm molecular weight (291.39 g/mol) and fragmentation patterns .

Q. What is the molecular basis for prioritizing toxicological endpoints in studies of naphthalene derivatives?

  • Methodological Answer :

  • Follow frameworks from authoritative toxicological profiles (e.g., ATSDR), which prioritize systemic effects such as hepatic, renal, and respiratory outcomes.
  • Use inclusion criteria from systematic reviews, such as route of exposure (inhalation, oral, dermal) and health outcomes (e.g., oxidative stress markers, histopathological changes) .

Advanced Research Questions

Q. How can researchers design in vivo toxicological studies to evaluate systemic effects of this compound?

  • Methodological Answer :

  • Exposure Routes : Prioritize inhalation and oral routes based on naphthalene analog data. For dermal exposure, consider penetration enhancers.
  • Dose-Response Analysis : Use subchronic exposure models (e.g., 90-day studies) with endpoints like body weight changes, organ-to-body weight ratios, and histopathology.
  • Biomarkers : Monitor urinary metabolites (e.g., naphthols) and oxidative stress markers (e.g., glutathione depletion).
  • Reference inclusion criteria from toxicological frameworks (Table B-1) .

Q. What strategies resolve contradictions in existing literature on naphthalene derivatives’ mechanisms of action?

  • Methodological Answer :

  • Conduct systematic reviews using peer-reviewed databases (PubMed, TOXCENTER) and apply strict inclusion criteria (e.g., study design, sample size).
  • Use weight-of-evidence approaches to prioritize studies with robust methodologies (e.g., controlled exposure levels, blinded assessments).
  • Address interspecies variability by comparing data from human cell lines and rodent models .

Q. What analytical challenges exist in quantifying this compound in biological matrices, and how can they be addressed?

  • Methodological Answer :

  • Matrix Effects : Biological samples (e.g., plasma, urine) may require solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound.
  • Detection Limits : Use high-sensitivity techniques like LC-MS/MS with a C18 column and electrospray ionization (ESI).
  • Interference : Differentiate from structurally similar metabolites (e.g., hydroxylated derivatives) via MRM transitions or high-resolution mass spectrometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone

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